molecular formula C15H15N5O2S B3408293 Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868970-36-9

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No. B3408293
CAS RN: 868970-36-9
M. Wt: 329.4 g/mol
InChI Key: MPONDJINVZFPDR-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and versatility . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the use of acid hydrazide, which is converted to potassium dithiocarbazinate. This salt is then treated with hydrazine hydrate to yield the 1,2,4-triazole .


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles can vary widely depending on the specific compound and its substituents. Some 1,2,4-triazoles have been found to inhibit certain metabolic enzymes, suggesting potential therapeutic applications .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds and are difficult to cleave. They act as isosteres of amide, ester, and carboxylic acid .

Mechanism of Action

Target of Action

The compound Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate belongs to the class of triazolopyridines . Triazolopyridines are known to act as inhibitors of mitogen-activated protein (MAP) kinases . MAP kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .

Mode of Action

Triazole compounds, including this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction leads to changes in the activity of these targets, influencing cellular processes such as cell growth and apoptosis .

Biochemical Pathways

The compound’s interaction with MAP kinases affects various downstream signaling pathways. These pathways regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis . The exact pathways affected by this specific compound would require further investigation.

Pharmacokinetics

Triazole derivatives are generally well-absorbed and exhibit good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The result of the compound’s action would depend on its specific interactions with its targets and the subsequent changes in cellular processes. Given its potential role as a MAP kinase inhibitor, it could potentially inhibit cell growth and induce apoptosis . .

Future Directions

The 1,2,4-triazole scaffold has found numerous applications in medicinal chemistry and is considered a promising strategy in cancer immunotherapy . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-22-15(21)10(2)23-13-5-4-12-17-18-14(20(12)19-13)11-6-8-16-9-7-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPONDJINVZFPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 6
Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

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